2-(isocyanatomethyl)oxane
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Overview
Description
2-(isocyanatomethyl)oxane is a chemical compound with the molecular formula C7H11NO2. It is characterized by the presence of an isocyanate group attached to a six-membered oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isocyanatomethyl)oxane typically involves the reaction of an appropriate precursor with phosgene or a phosgene equivalent to introduce the isocyanate group. One common method involves the reaction of 2-(hydroxymethyl)oxane with phosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling reactive intermediates like phosgene. The use of alternative phosgene sources, such as diphosgene or triphosgene, can also be explored to enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-(isocyanatomethyl)oxane undergoes a variety of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Polymerization: The isocyanate group can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst such as dibutyltin dilaurate.
Catalysts: Nickel(II) complexes are commonly used in the polymerization of isocyanates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions involving the isocyanate group.
Scientific Research Applications
2-(isocyanatomethyl)oxane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymeric materials.
Pharmaceuticals: Investigated for its potential use in drug synthesis due to its reactive isocyanate group.
Material Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-(isocyanatomethyl)oxane primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The reactivity of the isocyanate group is influenced by the electronic and steric environment of the oxane ring, which can affect the rate and selectivity of the reactions .
Comparison with Similar Compounds
Similar Compounds
2-(isocyanatomethyl)tetrahydrofuran: Similar structure but with a five-membered ring.
2-(isocyanatomethyl)pyran: Similar structure but with a different ring size and oxygen positioning.
Uniqueness
2-(isocyanatomethyl)oxane is unique due to its six-membered oxane ring, which provides a distinct electronic environment for the isocyanate group. This can lead to different reactivity patterns compared to similar compounds with five-membered or other ring structures .
Properties
CAS No. |
1340429-89-1 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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